
Guignardone L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guignardone L is a meroterpenoid compound isolated from the endophytic fungus Guignardia mangiferae. This compound is part of a larger group of bioactive secondary metabolites produced by endophytic fungi, which reside within plant tissues without causing apparent harm to their host. This compound has garnered attention due to its unique structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guignardone L involves several steps, including the isolation of the endophytic fungus Guignardia mangiferae from its host plant. The fungus is cultured under specific conditions to promote the production of secondary metabolites. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale fermentation of the endophytic fungus under controlled conditions. Advances in biotechnological methods, such as genetic engineering and optimization of fermentation processes, are being explored to enhance the yield and efficiency of this compound production .
Análisis De Reacciones Químicas
Types of Reactions: Guignardone L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the biosynthesis and chemical transformations of meroterpenoids.
Biology: Guignardone L exhibits antimicrobial and cytotoxic activities, making it a candidate for developing new antibiotics and anticancer agents.
Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications in treating infections and cancer.
Mecanismo De Acción
Guignardone L is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I. These compounds share similar structural features but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain configuration, which contributes to its distinct biological activities .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C17H24O4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(1R,3aR,5S,7R,9aS)-5-hydroxy-7-methoxy-3a-methyl-1-prop-1-en-2-yl-1,2,3,5,6,7,9,9a-octahydrocyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O4/c1-9(2)10-5-6-17(3)12(10)7-11-15(19)14(20-4)8-13(18)16(11)21-17/h10,12-14,18H,1,5-8H2,2-4H3/t10-,12-,13-,14+,17+/m0/s1 |
Clave InChI |
HIYHCUOXLSUVIZ-MXJLERKLSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@H](C3=O)OC)O)C |
SMILES canónico |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


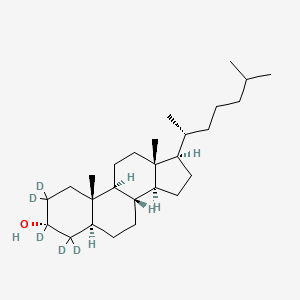
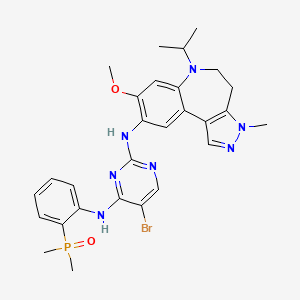
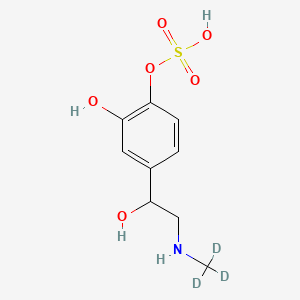
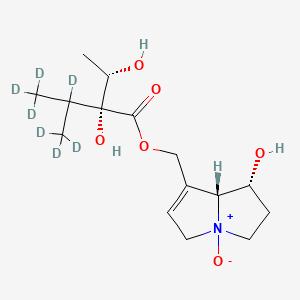
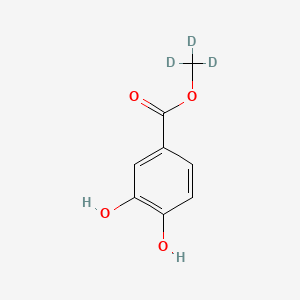
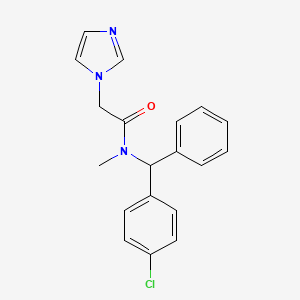

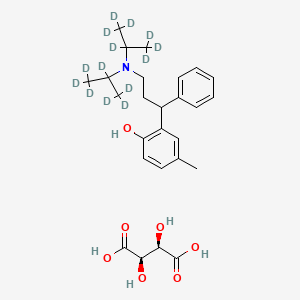
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
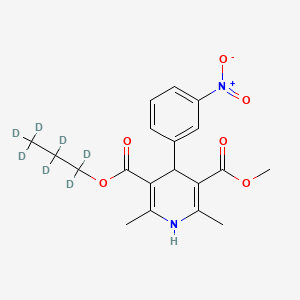
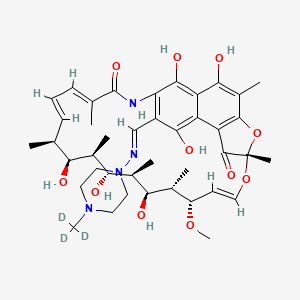

![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

